7-Hydroxy-6h-benzo[7]annulen-6-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
27982-20-3 |
|---|---|
Molecular Formula |
C11H8O2 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
7-hydroxybenzo[7]annulen-6-one |
InChI |
InChI=1S/C11H8O2/c12-10-6-5-8-3-1-2-4-9(8)7-11(10)13/h1-7H,(H,12,13) |
InChI Key |
QNVQFWMESMXFLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(C(=O)C=C2C=C1)O |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving 7 Hydroxy 6h Benzo 1 Annulen 6 One
Reactivity Profiling of the Hydroxyl and Ketone Functional Groups
The hydroxyl (-OH) and ketone (C=O) moieties are the primary centers for reactivity in non-aromatic substitution reactions. Their electronic properties—the nucleophilic and acidic nature of the hydroxyl group and the electrophilic nature of the carbonyl carbon—govern the molecule's interaction with a wide range of reagents.
The oxidation of 7-Hydroxy-6H-benzo libretexts.organnulen-6-one can proceed through several pathways, depending on the reagents and conditions employed. The molecule contains multiple oxidizable sites: the hydroxyl group, the ketone, and the benzylic C-H bonds of the fused ring system.
Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid, are known to oxidize alkyl groups attached to a benzene (B151609) ring to carboxylic acids. masterorganicchemistry.com In the case of 7-Hydroxy-6H-benzo libretexts.organnulen-6-one, such harsh conditions could lead to the oxidative cleavage of the seven-membered ring and potentially oxidize the benzylic positions on the fused benzene ring, ultimately yielding phthalic acid derivatives. masterorganicchemistry.comyoutube.com
The ketone functional group can undergo a Baeyer-Villiger oxidation using peroxy acids (like m-CPBA). This reaction would convert the ketone into an ester (a lactone, in this cyclic case), involving the insertion of an oxygen atom adjacent to the carbonyl carbon. libretexts.org The migration of the more substituted carbon would lead to the formation of a seven-membered lactone.
The phenolic hydroxyl group is also susceptible to oxidation, which can lead to the formation of quinone-like structures, though this often requires specific reagents to avoid uncontrolled polymerization or degradation.
Table 1: Potential Oxidation Reactions and Products
| Oxidizing Agent | Target Functional Group | Potential Product(s) |
| KMnO₄, heat | Fused Ring System | Phthalic acid derivatives |
| Peroxy Acid (RCO₃H) | Ketone | Lactone (Ester) |
| Mild Oxidants | Hydroxyl Group | Quinone-type structures |
The carbonyl carbon of the ketone group is electrophilic due to the polarization of the C=O bond, making it a prime target for nucleophiles. masterorganicchemistry.com Nucleophilic addition is a fundamental reaction for ketones, proceeding through a two-step mechanism. libretexts.orgyoutube.com First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated in a second step to yield an alcohol. libretexts.org
A variety of nucleophiles can be added to the ketone in 7-Hydroxy-6H-benzo libretexts.organnulen-6-one, leading to diverse products. For instance, reaction with hydrogen cyanide (HCN) would form a cyanohydrin, while reaction with alcohols can yield hemiacetals. libretexts.org Organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) would add an alkyl or aryl group, converting the ketone into a tertiary alcohol. youtube.com
These reactions are often reversible, especially with weaker nucleophiles. masterorganicchemistry.com The stability of the tetrahedral intermediate and the reaction conditions play a crucial role in determining the final product distribution.
Table 2: Examples of Nucleophilic Addition to the Carbonyl Group
| Nucleophile (Reagent) | Intermediate | Final Product Type |
| Cyanide (HCN/KCN) | Alkoxide of cyanohydrin | Cyanohydrin |
| Alcohol (R'OH) | Hemiacetal alkoxide | Hemiacetal |
| Grignard Reagent (R'-MgX) | Magnesium alkoxide | Tertiary Alcohol |
| Hydride (NaBH₄, LiAlH₄) | Alkoxide | Secondary Alcohol |
Condensation reactions provide a powerful tool for building more complex molecular architectures from the 7-Hydroxy-6H-benzo libretexts.organnulen-6-one scaffold. These reactions typically involve the ketone acting as an electrophile. For instance, in a tandem aldol (B89426) reaction, the ketone could react with an enolate, followed by dehydration to form a new carbon-carbon double bond. rsc.orgresearchgate.net
Reaction with primary amines (R-NH₂) or related nitrogen nucleophiles leads to the formation of imines (Schiff bases) through a nucleophilic addition-elimination mechanism. The reaction begins with the addition of the amine to the carbonyl group to form a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. This functionalization can be used to link the benzotropolone core to other molecular fragments.
Aromaticity and Electronic Structure Effects on Reaction Pathways
The unique electronic structure of 7-Hydroxy-6H-benzo libretexts.organnulen-6-one, characterized by an extended system of conjugated π-electrons, profoundly influences its chemical reactivity.
The structure of 7-Hydroxy-6H-benzo libretexts.organnulen-6-one features a conjugated system of alternating single and double bonds that extends across both the six-membered and seven-membered rings. This delocalization of π-electrons across the molecule results in enhanced thermodynamic stability compared to a non-conjugated analogue. libretexts.orglumenlearning.com
This extended conjugation affects the reactivity of the functional groups. The delocalization of electrons into the carbonyl group can slightly reduce the electrophilicity of the carbonyl carbon. Conversely, the electron-donating resonance effect of the hydroxyl group and the electron-withdrawing effect of the ketone modulate the electron density of the entire π-system. fiveable.me The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in such conjugated systems is often reduced, which can lead to the absorption of light in the visible region and potential fluorescence, a property seen in similar complex coumarin (B35378) structures. rsc.orgfiveable.me
The fused benzene ring can undergo electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The mechanism involves the attack of the electron-rich benzene ring on a strong electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity. byjus.commsu.edu
The regioselectivity (i.e., the position of substitution) on the benzene ring is controlled by the directing effects of the existing substituents. libretexts.org In this molecule, the benzene ring is substituted with the fused seven-membered ring system. The collective influence of the electron-donating hydroxyl group and the electron-withdrawing ketone group, transmitted through the conjugated system, determines which positions on the benzene ring are most activated for attack.
Directing Effects : The hydroxyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to the point of fusion. The ketone is a meta-director. The powerful activating and directing effect of the hydroxyl group is expected to dominate, favoring substitution at the positions ortho and para to the carbon atoms shared by both rings.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Expected Major Product Position(s) on Benzene Ring |
| Bromination | Br⁺ (from Br₂/FeBr₃) | Ortho/Para to the fused ring |
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | Ortho/Para to the fused ring |
| Sulfonation | SO₃ (from fuming H₂SO₄) | Ortho/Para to the fused ring |
Kinetic and Thermodynamic Considerations in Benzomdpi.comannulenone Transformations
The reactivity and transformation of 7-Hydroxy-6H-benzo mdpi.comannulen-6-one would be governed by both kinetic and thermodynamic factors. The aromatic benzene ring fused to the seven-membered tropolone-like ring introduces unique electronic and steric features that influence reaction pathways.
While specific catalytic systems for transformations of 7-Hydroxy-6H-benzo mdpi.comannulen-6-one are not detailed in the available literature, transformations of similar structures often employ acid or base catalysis, as well as transition-metal catalysis. For instance, in reactions involving the functionalization of the hydroxyl or carbonyl group, or modifications to the seven-membered ring, the choice of catalyst would be critical.
Optimization of reaction parameters would be essential to control selectivity and yield. A hypothetical study on a transformation, such as an etherification of the hydroxyl group, would involve screening various parameters.
Table 1: Hypothetical Parameter Optimization for a Catalyzed Transformation
| Parameter | Range Explored | Optimal Condition (Hypothetical) | Rationale |
| Catalyst | Lewis Acids (e.g., BF₃·OEt₂), Brønsted Acids (e.g., H₂SO₄), Bases (e.g., K₂CO₃) | K₂CO₃ | Mild basic conditions to deprotonate the phenolic hydroxyl group without causing decomposition. |
| Solvent | Aprotic (e.g., DMF, Acetone), Protic (e.g., Ethanol) | Acetone (B3395972) | Aprotic polar solvent to facilitate the reaction between the phenoxide and an electrophile. |
| Temperature | 25°C - 100°C | 60°C | Balancing reaction rate with the potential for side reactions or decomposition at higher temperatures. |
| Reactant Ratio | 1:1 to 1:2 (Annulenone:Electrophile) | 1:1.2 | A slight excess of the electrophile to ensure complete conversion of the starting material. |
This systematic optimization would be crucial for developing efficient synthetic protocols.
Understanding the intermediates and transition states is fundamental to elucidating the reaction mechanism. For many organic reactions, these species are transient and cannot be isolated directly. Therefore, their existence and structure are often inferred from a combination of kinetic data, trapping experiments, and computational modeling.
In a hypothetical transformation, such as a nucleophilic addition to the carbonyl group, the reaction would likely proceed through a tetrahedral intermediate. The stability of this intermediate would be influenced by the electronic nature of the benzannulated ring system.
Computational chemistry, particularly Density Functional Theory (DFT), would be a powerful tool to model the reaction pathway. DFT calculations could provide insights into the geometries and energies of reactants, intermediates, transition states, and products.
Table 2: Hypothetical Calculated Energies for a Reaction Pathway
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0 | Starting materials: 7-Hydroxy-6H-benzo mdpi.comannulen-6-one and a nucleophile. |
| Transition State 1 | +15.2 | Energy barrier for the formation of the intermediate. |
| Tetrahedral Intermediate | -5.8 | A transient, lower-energy species formed after the initial nucleophilic attack. |
| Transition State 2 | +12.5 | Energy barrier for the collapse of the intermediate to form the product. |
| Products | -10.3 | The final, thermodynamically more stable product. |
The structure of the transition state would reveal the concerted or stepwise nature of the bond-forming and bond-breaking processes. For example, in a concerted reaction, a single transition state would connect reactants and products, whereas a stepwise reaction would involve one or more intermediates, each flanked by transition states.
Due to the lack of specific experimental or computational studies on 7-Hydroxy-6H-benzo mdpi.comannulen-6-one in the public domain, the detailed mechanistic understanding of its transformations remains an area for future investigation.
Computational and Theoretical Studies on 7 Hydroxy 6h Benzo 1 Annulen 6 One Systems
Quantum Chemical Characterization of Electronic Structure and Molecular Bonding
The electronic landscape of 7-Hydroxy-6H-benzo rsc.organnulen-6-one is governed by the delocalization of its π-electrons across the fused ring system. Understanding this delocalization is key to elucidating the molecule's stability, reactivity, and spectroscopic properties. Quantum chemical methods provide the theoretical foundation for this exploration.
Application of Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio calculations are powerful tools for modeling the electronic structure of molecules like 7-Hydroxy-6H-benzo rsc.organnulen-6-one. DFT methods, with functionals such as B3LYP, are often employed to balance computational cost and accuracy for medium-sized organic molecules. These calculations can predict optimized geometries, vibrational frequencies, and electronic properties.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theory. While computationally more demanding, they provide a more rigorous treatment of electron correlation, which is crucial for accurately describing the electronic interactions in delocalized systems. For instance, a comparative study of related heterocyclic compounds demonstrated the utility of various DFT and ab initio methods in analyzing their electronic properties. nih.gov
A typical computational approach would involve geometry optimization of the 7-Hydroxy-6H-benzo rsc.organnulen-6-one molecule using a functional like B3LYP with a basis set such as 6-311+G(d,p). This would be followed by single-point energy calculations at higher levels of theory to refine the electronic energy and properties.
Table 1: Representative Calculated Properties for a Benzo rsc.organnulenone (B1230170) System
| Property | Calculated Value | Method/Basis Set |
| Ground State Energy (Hartree) | -535.123456 | B3LYP/6-311+G(d,p) |
| Dipole Moment (Debye) | 3.45 | B3LYP/6-311+G(d,p) |
| HOMO Energy (eV) | -6.21 | B3LYP/6-311+G(d,p) |
| LUMO Energy (eV) | -2.15 | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap (eV) | 4.06 | B3LYP/6-311+G(d,p) |
Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations. Actual values would require specific computations for 7-Hydroxy-6H-benzo rsc.organnulen-6-one.
Analysis of Electron Correlation Effects in Highly Delocalized Systems
Electron correlation, the interaction between electrons, plays a significant role in the electronic structure of highly delocalized π-systems. In molecules like 7-Hydroxy-6H-benzo rsc.organnulen-6-one, the movement of one electron is correlated with the positions of other electrons. Neglecting these effects can lead to an inaccurate description of the molecule's properties.
Post-Hartree-Fock methods are essential for capturing these correlation effects. For example, MP2 calculations can account for dynamic correlation, while more advanced methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) provide a "gold standard" level of accuracy, albeit at a high computational cost. The analysis of electron correlation helps in understanding the distribution of electron density and the nature of chemical bonds within the molecule.
Aromaticity and Antiaromaticity Assessment within Annulenone Architectures
The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated molecules. In the case of 7-Hydroxy-6H-benzo rsc.organnulen-6-one, the presence of both a benzene (B151609) ring and a seven-membered ring with a carbonyl group leads to a complex aromatic character.
Theoretical Descriptors of Aromaticity in Benzorsc.organnulenone
Several theoretical descriptors are used to quantify the aromaticity of different rings within a polycyclic system. These include:
Nucleus-Independent Chemical Shift (NICS): This is a widely used magnetic criterion for aromaticity. Negative NICS values inside a ring are indicative of aromatic character (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current). NICS calculations can be performed at the ring center (NICS(0)) or at a point above the ring plane (e.g., NICS(1)) to minimize contributions from the sigma framework. Theoretical studies on π-extended benzo[1,2:4,5]di rsc.organnulene bis(dicarboximide)s have utilized NICS scans to probe the aromaticity of the seven-membered rings. rsc.org
Harmonic Oscillator Model of Aromaticity (HOMA): This geometric descriptor evaluates aromaticity based on the degree of bond length equalization within a ring. A HOMA value of 1 indicates a fully aromatic system like benzene, while values close to 0 suggest a non-aromatic system.
Anisotropy of the Induced Current Density (ACID): This method provides a visual representation of the magnetically induced ring currents, offering a clear distinction between diatropic (aromatic) and paratropic (antiaromatic) currents. rsc.org
For 7-Hydroxy-6H-benzo rsc.organnulen-6-one, one would expect the fused benzene ring to exhibit strong aromatic character, while the seven-membered ring's aromaticity would be influenced by the electron-withdrawing carbonyl group and the planarity of the ring.
Computational Modeling of Ring Currents and Associated Magnetic Properties
The application of an external magnetic field perpendicular to the plane of an aromatic molecule induces a ring current in the delocalized π-electrons. wikipedia.org This phenomenon is directly related to the magnetic properties of the molecule, such as its magnetic susceptibility and the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org
Computational methods can model these induced ring currents. The strength and direction of the current provide a quantitative measure of aromaticity and antiaromaticity. For instance, a diatropic ring current, which opposes the external magnetic field inside the ring, is a hallmark of aromaticity. Conversely, a paratropic ring current, which reinforces the external field, signifies antiaromaticity. The study of ring currents in benzo-annelated systems has shown that the mode of fusion (linear vs. angular) can significantly impact the local aromaticity of the individual rings.
Table 2: Illustrative NICS(1)zz Values for the Rings of 7-Hydroxy-6H-benzo rsc.organnulen-6-one
| Ring | NICS(1)zz (ppm) | Aromatic Character |
| Benzene Ring | -10.5 | Aromatic |
| Seven-membered Ring | -2.1 | Weakly Aromatic/Non-aromatic |
Note: These are hypothetical values based on general trends for similar systems. Negative values are indicative of aromaticity.
Conformational Analysis and Planarity Assessment in Relation to Aromaticity
The degree of planarity of a cyclic system is intrinsically linked to its ability to sustain π-electron delocalization and thus its aromatic character. For the seven-membered ring in 7-Hydroxy-6H-benzo rsc.organnulen-6-one, there is a potential for deviation from planarity.
Computational conformational analysis can be used to determine the most stable three-dimensional structure of the molecule. Methods like potential energy surface scans can identify low-energy conformers. The planarity of the rings in these conformers can then be assessed by examining dihedral angles. Significant deviation from planarity would disrupt the π-orbital overlap, leading to a reduction in aromatic stabilization. Studies on other seven-membered ring systems, such as benzodiazepines, have highlighted the importance of conformational preferences in determining their biological activity, which is often related to their three-dimensional shape. nih.gov For 7-Hydroxy-6H-benzo rsc.organnulen-6-one, the fusion to the rigid benzene ring likely imposes a degree of planarity on the seven-membered ring, but some puckering is still possible.
Advanced Computational Methodologies and their Challenges for Annulenones
The computational study of annulenones, a class of compounds characterized by delocalized π-electron systems, presents unique challenges to modern theoretical chemistry. The inherent nature of these systems often leads to erratic results when using standard computational methods. Accurately modeling their electronic structure and properties requires advanced methodologies and careful consideration of computational parameters. The delocalization error, prominent in many density functional approximations (DFAs), is a primary obstacle, often resulting in an incorrect description of the electronic behavior. oup.comresearchgate.net This error can lead to significant inaccuracies in the prediction of various molecular properties, including reaction barriers, band gaps, and dissociation energies. researchgate.net
Strategies for Mitigating Erratic Results in Delocalized Systems
The delocalization error in Density Functional Theory (DFT) arises from the approximate nature of the exchange-correlation functionals, which tend to artificially favor the smearing out of electron density. escholarship.org This leads to a convex behavior of the total energy as a function of the number of electrons, deviating from the exact piecewise linear condition. oup.com To address these inaccuracies, several strategies have been developed.
One effective approach is the use of long-range corrected (LC) functionals . These functionals partition the electron-electron Coulomb interaction into short-range and long-range components. The short-range part is treated with a standard DFA, while the long-range part incorporates a portion of the exact Hartree-Fock (HF) exchange, which is known to be free from self-interaction error. acs.org This approach has been shown to significantly reduce the delocalization error.
Another strategy is functional tuning , a non-empirical, system-specific procedure. escholarship.orgacs.org In this method, a parameter within a range-separated hybrid functional is adjusted to ensure that the functional adheres to a known exact condition, such as Koopmans' theorem, which states that the negative of the highest occupied molecular orbital (HOMO) energy should equal the vertical ionization potential. acs.org This tuning process can yield more accurate predictions for the specific molecule under investigation.
Density-Corrected DFT (DC-DFT) offers an alternative route to mitigate errors. researchgate.netohio-state.edu This method involves using a more accurate electron density, often obtained from a Hartree-Fock calculation, to evaluate the energy with a given density functional. ohio-state.edu By decoupling the functional from a potentially flawed self-consistent density, DC-DFT can reduce the density-driven error and provide a more reliable energy calculation. ohio-state.edu
The development of new functionals remains a key area of research. While many functionals have been developed to reduce delocalization error, their performance can be system-dependent. oup.com Therefore, testing a range of functionals may be necessary to find the most suitable one for a particular delocalized system. escholarship.org The following table summarizes some of the approaches to mitigate delocalization error.
| Strategy | Description | Key Advantage |
| Long-Range Corrected (LC) Functionals | Partitions the Coulomb interaction, using Hartree-Fock exchange for the long-range component. acs.org | Reduces delocalization error by correcting the asymptotic behavior of the potential. acs.org |
| Functional Tuning | Adjusts a parameter within a functional for a specific molecule to satisfy an exact condition. escholarship.orgacs.org | Provides a system-specific functional that can yield higher accuracy. acs.org |
| Density-Corrected DFT (DC-DFT) | Uses a more accurate electron density (e.g., from HF) to evaluate the energy with a given functional. researchgate.netohio-state.edu | Reduces the error arising from a flawed self-consistent density. ohio-state.edu |
| Development of New Functionals | Creating new density functional approximations with improved performance for delocalized systems. oup.com | Aims for universal applicability and improved accuracy across a range of systems. |
Optimization of Computational Parameters for Enhanced Accuracy (e.g., Grid Size)
The accuracy of DFT calculations is not only dependent on the chosen functional but also on several computational parameters, most notably the size of the integration grid. uni-muenchen.de The exchange-correlation energy in DFT is calculated via numerical integration on a grid of points. uni-muenchen.de The density of these grid points directly impacts the accuracy of the calculation; a finer grid generally leads to more accurate results but at a higher computational cost. uni-muenchen.de
For many applications, the default grid sizes in quantum chemistry software packages, such as the finegrid in Gaussian, are adequate. uni-muenchen.de However, for systems with flat potential energy surfaces or for the calculation of sensitive properties like kinetic isotope effects, a larger grid may be necessary to achieve reliable results. uni-muenchen.de It is of paramount importance that all calculations on a given potential energy surface are performed with the same grid size to ensure that the results are comparable. uni-muenchen.de
Meta-GGA functionals, which depend on the kinetic energy density, have been shown to be more sensitive to the grid size than GGA functionals. cardiff.ac.uk This necessitates the use of larger integration grids to achieve the same level of accuracy as with GGA functionals. cardiff.ac.uk
To balance accuracy and computational efficiency, adaptive grid schemes have been developed. cardiff.ac.uk These methods employ a finer grid in regions where the electron density is changing rapidly, such as near the atomic nuclei and in bonding regions, and a coarser grid in areas of slowly varying density. cardiff.ac.uk This approach can significantly enhance accuracy without a prohibitive increase in computational time. Another technique, the grid-cutting method , can accelerate calculations by using a smaller, inner grid to obtain a high-quality initial guess for the electron density and orbitals, which then speeds up the convergence of the self-consistent field (SCF) procedure on the full grid. researchgate.net
The choice of basis set is another critical parameter. While DFT calculations can, in principle, be converged to the complete basis set (CBS) limit, in practice, finite basis sets are used, which introduces an error. nih.gov However, basis set errors in DFT are typically smaller than in correlated wavefunction-based methods. nih.gov For geometry optimizations with smaller basis sets, counterpoise corrections can be employed to mitigate the basis set superposition error (BSSE), particularly for calculations involving noncovalent interactions. nih.gov
The following table illustrates the conceptual relationship between grid size and computational accuracy and cost.
| Grid Size | Numerical Accuracy | Computational Cost | Recommended Use |
| Coarse | Lower | Low | Initial geometry optimizations far from a stationary point. uni-muenchen.de |
| Medium (e.g., finegrid) | Good | Moderate | Most standard applications. uni-muenchen.de |
| Fine/Ultrafine | High | High | Calculations on flat potential energy surfaces, kinetic isotope effects, high-accuracy benchmarks. uni-muenchen.de |
| Adaptive | High | Moderate-High | Efficiently achieves high accuracy by concentrating grid points where needed. cardiff.ac.uk |
Spectroscopic Characterization and Advanced Analytical Techniques for 7 Hydroxy 6h Benzo 1 Annulen 6 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Comprehensive ¹H NMR Spectral Analysis for Proton Environment Mapping
Proton NMR (¹H NMR) spectroscopy provides critical insights into the number, type, and arrangement of hydrogen atoms within a molecule. For 7-Hydroxy-6H-benzo lookchem.comannulen-6-one, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons on the fused benzene (B151609) ring and the protons on the seven-membered tropolone (B20159) ring. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of each proton. Protons adjacent to electron-withdrawing groups, such as the carbonyl and hydroxyl moieties, would be deshielded and resonate at a higher frequency (downfield).
Furthermore, the splitting patterns of these signals, arising from spin-spin coupling, provide information about the number of neighboring protons. The coupling constants (J), measured in Hertz (Hz), can help to deduce the connectivity of the proton network. For instance, the protons on the benzene ring would likely exhibit coupling patterns characteristic of their substitution pattern.
Table 1: Predicted ¹H NMR Data for 7-Hydroxy-6H-benzo lookchem.comannulen-6-one
| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|
Note: This table is a placeholder for experimental data, which is not currently available in the searched resources.
Detailed ¹³C NMR Spectral Analysis for Carbon Skeleton Connectivity
Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon backbone of the molecule. Each unique carbon atom in 7-Hydroxy-6H-benzo lookchem.comannulen-6-one will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals provide information about the hybridization and electronic environment of each carbon atom.
The carbonyl carbon of the ketone group is expected to be significantly deshielded, appearing at a high chemical shift value (typically in the range of 180-200 ppm). The carbon atom attached to the hydroxyl group will also be downfield, though to a lesser extent. The sp²-hybridized carbons of the aromatic and tropolone rings will resonate in the characteristic aromatic region of the spectrum.
Similar to ¹H NMR, a complete, experimentally verified ¹³C NMR dataset for this specific compound is not readily found in the public domain.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for Functional Groups in 7-Hydroxy-6H-benzo lookchem.comannulen-6-one
| Carbon Type | Expected Chemical Shift Range (ppm) |
|---|---|
| C=O (Ketone) | 180 - 200 |
| C-OH (Tropolone) | 150 - 170 |
| Aromatic/Tropolone C-H | 110 - 140 |
Note: This table provides general expected ranges and is not based on experimental data for the specific compound.
Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular mass of 7-Hydroxy-6H-benzo lookchem.comannulen-6-one with a high degree of accuracy. This precision allows for the unambiguous determination of the elemental formula of the compound. For a molecular formula of C₁₁H₈O₂, the calculated exact mass is approximately 172.0524 g/mol . hmdb.ca HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental composition.
Table 3: HRMS Data for 7-Hydroxy-6H-benzo lookchem.comannulen-6-one
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₈O₂ |
| Calculated Exact Mass | 172.0524 |
Note: The measured exact mass requires experimental data which is not currently available.
Electron Ionization Mass Spectrometry (EIMS) for Structural Fragment Identification
Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that leads to extensive fragmentation of the parent molecule. The resulting fragmentation pattern is a unique "fingerprint" of the compound and provides valuable structural information. For 7-Hydroxy-6H-benzo lookchem.comannulen-6-one, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule.
Common fragmentation pathways for tropolone-containing compounds often involve the loss of carbon monoxide (CO) and other small neutral molecules. The analysis of these fragment ions can help to piece together the structure of the original molecule. For instance, the loss of a CO molecule (28 Da) is a characteristic fragmentation of tropolones. Other fragments could arise from cleavages within the seven-membered ring or the loss of the hydroxyl group.
A comprehensive EIMS spectrum with assigned fragments for this compound is not available in the surveyed literature.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopies provide complementary information regarding the functional groups and conjugated systems within a molecule.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The IR spectrum of 7-Hydroxy-6H-benzo lookchem.comannulen-6-one would be expected to show characteristic absorption bands for its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. A strong, sharp absorption band around 1600-1650 cm⁻¹ would correspond to the C=O stretching vibration of the tropolone ketone. The presence of aromatic C-H and C=C stretching vibrations would also be expected in their characteristic regions. The characteristic bands for tropolone complexes are typically found in two main regions: 1624–1605 cm⁻¹ and 1570–1538 cm⁻¹, which correspond to the C=O and C=C stretching regions of the benzotropolone ring.
Table 4: Expected Characteristic IR Absorption Bands for 7-Hydroxy-6H-benzo lookchem.comannulen-6-one
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (Alcohol/Phenol) | 3200 - 3600 (broad) |
| C=O Stretch (Tropolone) | 1600 - 1650 (strong) |
| Aromatic C=C Stretch | 1450 - 1600 |
Note: This table presents general expected absorption regions.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The fused aromatic and tropolone rings in 7-Hydroxy-6H-benzo lookchem.comannulen-6-one constitute an extended conjugated system, which would be expected to absorb light in the UV or visible region. The spectrum would show one or more absorption maxima (λ_max), the positions and intensities of which are characteristic of the chromophore. The presence of isosbestic points in UV-Vis spectra during titrations can indicate the equilibrium between different species.
Table 5: Expected UV-Vis Absorption Data for 7-Hydroxy-6H-benzo lookchem.comannulen-6-one
| Parameter | Value |
|---|---|
| λ_max | Data not available |
| Molar Absorptivity (ε) | Data not available |
Note: Experimental UV-Vis data is not available in the searched resources.
Vibrational Mode Analysis by IR Spectroscopy for Functional Group Fingerprinting
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 7-Hydroxy-6H-benzo researchgate.netannulen-6-one, the IR spectrum is expected to display a series of characteristic absorption bands corresponding to its key structural features: the hydroxyl group, the carbonyl group, and the fused aromatic and seven-membered ring systems.
The primary vibrational modes anticipated for this compound include:
O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group involved in hydrogen bonding.
C-H Stretching: Aromatic and vinylic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ range.
C=O Stretching: The conjugated ketone (tropolone carbonyl) group should produce a strong, sharp absorption band. Due to conjugation and potential intramolecular hydrogen bonding with the adjacent hydroxyl group, this peak is expected in the 1600-1650 cm⁻¹ region, which is lower than that for a simple acyclic ketone.
C=C Stretching: The spectrum will contain multiple bands in the 1450-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the benzene and tropolone rings.
C-O Stretching: The stretching vibration of the C-O bond of the phenol-like hydroxyl group is expected to appear in the 1200-1300 cm⁻¹ range.
These vibrational fingerprints allow for the unambiguous identification of the core functional groups that define the chemical identity of 7-Hydroxy-6H-benzo researchgate.netannulen-6-one.
Table 1: Expected Infrared (IR) Vibrational Frequencies for 7-Hydroxy-6H-benzo researchgate.netannulen-6-one
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 | Broad |
| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Medium |
| C=O Stretch (Ketone) | Tropolone Carbonyl | 1600 - 1650 | Strong |
| C=C Stretch | Aromatic/Tropolone Rings | 1450 - 1600 | Medium |
| C-O Stretch | Phenolic Hydroxyl | 1200 - 1300 | Medium |
Electronic Transitions and Conjugation Effects Probed via UV-Vis Spectroscopy
UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system. The extended π-system of 7-Hydroxy-6H-benzo researchgate.netannulen-6-one, which encompasses both the benzene and the tropolone rings, is expected to give rise to distinct absorption bands in the UV-Vis spectrum.
The principal electronic transitions are:
π → π* Transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. Due to the extensive conjugation in the benzotropolone core, multiple strong absorption bands are expected in the 200-400 nm range. Related conjugated systems, such as hydroxylated benzo[c]chromen-6-one derivatives, exhibit excitation wavelengths around 330 nm. nih.gov Similarly, a substituted 2-hydroxy-naphthaldehyde shows absorption bands at approximately 295 nm and 340 nm. researchgate.net
n → π* Transitions: This type of transition involves the excitation of a non-bonding electron (from one of the oxygen atoms' lone pairs) to an antibonding π* orbital. These transitions are typically weaker in intensity than π → π* transitions and are expected to appear at longer wavelengths, potentially overlapping with the π → π* bands.
The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent environment and the molecule's specific electronic structure.
Table 2: Expected Electronic Transitions for 7-Hydroxy-6H-benzo researchgate.netannulen-6-one in UV-Vis Spectroscopy
| Electronic Transition | Chromophore | Expected Wavelength (λmax) Range (nm) |
| π → π | Conjugated Benzotropolone System | 280 - 350 |
| n → π | Carbonyl and Hydroxyl Groups | > 350 |
X-ray Crystallography for Solid-State Molecular Structure Determination
While a specific crystal structure for 7-Hydroxy-6H-benzo researchgate.netannulen-6-one is not publicly documented, analysis of closely related tropolone structures provides significant insight into the expected molecular geometry and intermolecular interactions. A study of 5-[2-(2,4,6-tribromophenyl)diazenyl]tropolone, which shares the same core tropolone ring, offers a valuable proxy for understanding the structural characteristics. researchgate.net
Elucidation of Bond Lengths, Bond Angles, and Overall Molecular Conformation
X-ray crystallography can precisely determine the spatial arrangement of atoms in a crystal, yielding accurate bond lengths, bond angles, and torsional angles. For the related azo-substituted tropolone, the molecule is observed to be essentially planar. researchgate.net This planarity is a key feature of the tropolone ring system, facilitating π-electron delocalization.
In 7-Hydroxy-6H-benzo researchgate.netannulen-6-one, the fusion of the benzene ring to the tropolone moiety is expected to enforce a high degree of planarity across the entire molecule. Key structural parameters that would be determined include the C-C bond lengths within the seven-membered ring, which would likely show some degree of bond-length alternation, and the C=O and C-O bond lengths of the tropolone functionality. The geometry around the hydroxyl and carbonyl groups, including the potential for a strong intramolecular hydrogen bond, would also be precisely defined.
Table 3: Crystallographic Data for a Related Tropolone Derivative (5-[2-(2,4,6-tribromophenyl)diazenyl]tropolone) researchgate.net
| Parameter | Description | Value |
| Crystal System | Monoclinic | - |
| Space Group | P2₁/c | - |
| Molecular Conformation | Essentially planar | r.m.s.d = 0.054 Å |
Analysis of Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in a crystal lattice is governed by intermolecular forces. For 7-Hydroxy-6H-benzo researchgate.netannulen-6-one, the primary interactions expected to direct crystal packing are hydrogen bonding and π-π stacking.
In the crystal structure of the related azo-tropolone, the molecules form dimers linked by strong O—H⋯O hydrogen bonds between the hydroxyl and carbonyl groups of adjacent tropolone rings. researchgate.net This is a very common and stabilizing motif in hydroxyl-carbonyl systems. It is highly probable that 7-Hydroxy-6H-benzo researchgate.netannulen-6-one would crystallize in a similar dimeric fashion.
Furthermore, the planar, aromatic nature of the benzotropolone core makes it susceptible to π-π stacking interactions, where the electron-rich aromatic faces of adjacent molecules align. These non-covalent interactions, along with weaker van der Waals forces, would contribute to the formation of a stable three-dimensional crystal lattice. researchgate.netrsc.org The study of how molecules pack together is crucial for understanding polymorphism, where a single compound can form different crystal structures with varying physical properties. researchgate.net
Rational Chemical Modifications and Derivatization Strategies of the Benzo 1 Annulenone Core
Synthesis of Novel Benzonih.govannulenone Derivatives
The ketone functionality on the benzo nih.govannulenone (B1230170) ring is a primary site for introducing chemical diversity. Several synthetic strategies have been effectively utilized to append a variety of substituents, particularly nitrogen-containing groups, to the core structure.
One of the most prominent methods is reductive amination . This two-step, one-pot reaction involves the initial reaction of the ketone (specifically, a saturated 6,7,8,9-tetrahydro-5H-benzo rsc.organnulen-7-one) with a primary amine to form a transient imine or enamine intermediate. Subsequent reduction with a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), yields the corresponding secondary amine. researchgate.net This method has been successfully used to synthesize a series of benzo rsc.organnulen-7-amines with various side chains. researchgate.net
Another key strategy is SN2 substitution , which is used to generate tertiary amines. In this approach, a precursor alcohol is first converted into a derivative with a good leaving group, such as a nosylate. This activated intermediate can then react with a suitable secondary amine nucleophile, which displaces the leaving group to form the desired tertiary amine derivative. researchgate.net
Furthermore, the introduction of halogen atoms, such as fluorine, has been achieved to create analogues for specific applications like Positron Emission Tomography (PET). nih.gov The synthesis of these fluorinated benzo rsc.organnulen-7-amines is accomplished by combining fluorinated phenylalkylamines with appropriately substituted ketone precursors, demonstrating the modularity of these synthetic approaches. nih.gov
The degree of saturation within the seven-membered annulene ring dramatically alters the molecule's three-dimensional structure, stability, and chemical reactivity.
The unsaturated core , represented by 7-Hydroxy-6H-benzo rsc.organnulen-6-one (a benzotropone), features a conjugated π-system. This conjugation imparts a degree of planarity and rigidity to the structure. Its reactivity is characterized by reactions typical of α,β-unsaturated ketones and conjugated dienes. For example, it can undergo oxidation reactions or serve as a substrate in cycloaddition reactions. researchgate.net The extended conjugation influences its electronic properties, making it a subject of interest in materials science.
In contrast, the saturated core , such as 6,7,8,9-Tetrahydro-5H-benzo rsc.organnulen-7-one, lacks the double bonds in the seven-membered ring. This saturation leads to several key differences:
Structural Flexibility: The saturated seven-membered ring is non-planar and highly flexible, capable of adopting multiple low-energy conformations. This conformational flexibility is a critical factor in its interaction with biological macromolecules, as it can adapt its shape to fit a binding site.
Stability: The saturated ring is chemically more stable, as it lacks the reactive π-bonds of the unsaturated system that are susceptible to addition or oxidation reactions.
Reactivity Profile: The reactivity of the saturated core is dominated by the ketone functional group and the adjacent benzylic carbons. The ketone readily undergoes nucleophilic addition and condensation reactions, including the previously mentioned reductive amination, which is a cornerstone for building libraries of derivatives for pharmacological testing. researchgate.net
The synthesis of the saturated core often involves the hydrogenation of an unsaturated precursor, highlighting the direct chemical link between the two systems. researchgate.net The choice between using a saturated or unsaturated core is a critical design element, depending on whether conformational flexibility (saturated) or rigid, planar electronics (unsaturated) are desired for the target application.
Bioisosteric Replacement and Structure-Activity Relationship (SAR) Studies of Benzonih.govannulenone Scaffolds
Bioisosteric replacement is a powerful strategy in drug design where one functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters. This approach, combined with systematic structure-activity relationship (SAR) studies, has been instrumental in optimizing benzo nih.govannulenone-based compounds for specific biological targets.
Altering the fundamental ring structure of the scaffold can lead to significant changes in biological activity. A clear example of this is the bioisosteric replacement of the fused benzene (B151609) ring with a thiophene (B33073) ring, creating an rsc.organnuleno[b]thiophene scaffold. beilstein-journals.org This modification was investigated to explore its effect on the affinity for the GluN2B subunit of the NMDA receptor.
The study revealed that this bioisosteric replacement was well-tolerated by the receptor. beilstein-journals.org Interestingly, an rsc.organnuleno[b]thiophene derivative lacking a benzylic hydroxyl group showed a nearly 8-fold higher affinity for the GluN2B receptor compared to its counterpart that retained the hydroxyl group. beilstein-journals.org This suggests that the replacement of the phenyl ring with a thiophene ring alters the electronic and steric requirements for optimal binding and that the hydroxyl group, often presumed to be a key hydrogen-bonding moiety, is not essential for high affinity in this modified scaffold. beilstein-journals.org
The design and synthesis of specific analogues are crucial for elucidating the molecular interactions that govern a compound's biological activity and for developing tools for pharmacological research.
One successful design strategy involves conformational restriction . By incorporating the flexible side chain of a known active compound, ifenprodil, into the more rigid benzo rsc.organnulen-7-amine framework, researchers designed a series of potent and selective GluN2B antagonists. researchgate.net SAR studies on these conformationally restricted analogues provided detailed insights into the binding requirements. For instance, a specific distance of four to five bond lengths between the basic amino group and a terminal phenyl ring in the side chain was found to be optimal for high affinity. researchgate.net
Another important application is the design of analogues for in vivo imaging. Fluorinated derivatives of benzo rsc.organnulen-7-amines have been synthesized as potential ligands for PET imaging of GluN2B receptors in the brain. nih.gov This involves strategically incorporating a fluorine atom, which allows for radiolabeling, while carefully studying how the substitution pattern affects affinity and selectivity for the target receptor over other sites like sigma (σ₁) and (σ₂) receptors. nih.gov
The following table summarizes SAR data for selected benzo rsc.organnulen-7-amine analogues designed to probe interactions with the GluN2B receptor.
| Compound ID | R Group (Attached to Annulene Nitrogen) | Receptor Affinity (Kᵢ, nM) for GluN2B | Reference |
| cis-6h | Phenylcyclohexyl | 2.3 | researchgate.net |
| 6g | 4-Benzylpiperidine | 2.9 | researchgate.net |
| 6f | 4-Phenylpiperazine | 13 | researchgate.net |
This interactive table showcases how modifications to the substituent attached to the core benzo nih.govannulene structure directly impact binding affinity, a key aspect of SAR studies.
Development of Complex Polycyclic and Bridged Annulenone Systems
The benzo nih.govannulenone core can serve as a foundational building block for the construction of more complex, multi-ring architectures. These advanced synthetic strategies aim to create novel polycyclic and bridged systems with unique three-dimensional shapes and electronic properties.
One innovative approach involves a catalyst-free dearomative rearrangement of an o-nitrophenyl alkyne precursor. nih.gov This reaction proceeds through a remarkable tandem sequence of oxygen transfer, cyclization, cycloaddition, and rearrangement to afford complex bridged polycycloalkanones . nih.gov This method transforms a relatively simple, planar starting material into a richly functionalized, three-dimensional bridged system in a single, highly efficient operation.
Another strategy focuses on creating extended π-conjugated systems. The synthesis of π-extended benzo[1,2:4,5]di nih.govannulene bis(dicarboximide)s has been achieved through a twofold palladium-catalyzed [5 + 2] annulation. rsc.org This reaction builds two additional seven-membered rings onto a central aromatic core, resulting in a large, non-alternant polycyclic aromatic dicarboximide with novel optoelectronic properties. rsc.org
Furthermore, the inherent reactivity of the unsaturated benzotropone system can be exploited. For instance, it can react with reagents like diphenylketene (B1584428) to produce benzoheptafulvalenes , which are polycyclic conjugated π-systems. beilstein-journals.org The development of intramolecular cyclization reactions is also a key tool. Cascade reactions, such as an intramolecular Prins/Friedel–Crafts cyclization, can be used to convert precursors into more complex polycyclic structures containing the benzo nih.govannulene motif. beilstein-journals.org These methods demonstrate the versatility of the benzo nih.govannulenone core as a scaffold for accessing structurally diverse and complex molecules.
Synthesis and Characterization of Dehydrobenzoannulenes
The synthesis of dehydrobenzoannulenes, which feature additional double or triple bonds within the annulene ring system, has been a subject of interest for creating novel π-conjugated systems with unique electronic and optical properties. While direct dehydrogenation of the 7-Hydroxy-6h-benzo nih.govannulen-6-one core is not widely documented, synthetic strategies targeting related dehydrobenzoannulene structures often employ intramolecular oxidative coupling reactions of appropriately designed precursors.
For instance, a general approach to dehydrobenzoannulenes involves the palladium-catalyzed or copper-mediated oxidative homocoupling of terminal diynes. This strategy has been successfully utilized to create various dehydrobenzoannulene topologies from common precursors. researchgate.net The resulting macrocyclic compounds exhibit interesting properties and can serve as building blocks for more complex carbon-rich materials.
Another approach focuses on the generation of highly strained dehydrobenzoannulenes through photochemical [2+2] cycloreversion of suitable precursors. While the resulting strained annulenes can be highly reactive, they can be characterized at low temperatures using spectroscopic techniques such as UV-vis and FT-IR spectroscopy in matrix isolation. nih.gov The kinetic stability and electronic properties of these transient species provide valuable insights into the structure-property relationships of dehydrobenzoannulenes.
The characterization of dehydrobenzoannulenes relies heavily on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is crucial for elucidating the structure and determining the aromaticity or anti-aromaticity of the annulene ring. UV-vis spectroscopy provides information about the electronic transitions and the extent of π-conjugation. In cases of crystalline materials, X-ray crystallography offers definitive proof of the molecular structure.
A summary of synthetic approaches to dehydrobenzoannulenes is presented in the table below.
| Synthetic Strategy | Key Reagents/Conditions | Precursor Type | Resulting Structure | Reference |
| Oxidative Homocoupling | Pd or Cu catalysts | Terminal diynes | Fused dehydrobenzoannulenoannulene topologies | researchgate.net |
| Photochemical Cycloreversion | UV irradiation | Bicyclo[2.2.0]hexane-fused precursors | Strained dibenzodehydroannulenes | nih.gov |
Investigations into Dimethano-Bridged Annulenone Architectures
The introduction of dimethano bridges into the annulene framework represents a powerful strategy to enforce conformational rigidity and to study the effects of non-planarity on the electronic properties of the π-system. While specific examples of dimethano-bridged derivatives of 7-Hydroxy-6h-benzo nih.govannulen-6-one are scarce in the literature, the synthesis of related bridged annulenes provides a conceptual framework for such modifications.
A common synthetic route to dimethano-bridged annulenes involves a double Wittig reaction between a suitable bis(phosphonium) salt and two equivalents of a functionalized aldehyde. This is typically followed by an intramolecular oxidative coupling of the resulting acyclic precursor to form the macrocyclic bridged system. This methodology allows for the construction of bridged annulenes of varying ring sizes.
The characterization of these conformationally restricted molecules is particularly insightful. ¹H NMR spectroscopy is a powerful tool to probe the diatropic or paratropic ring currents in the annulene ring, which are indicative of aromaticity or anti-aromaticity, respectively. The geometric constraints imposed by the dimethano bridges can lead to the existence of stable conformational isomers, which can often be identified and characterized by NMR at different temperatures.
The table below outlines a general strategy for the synthesis of dimethano-bridged annulenes.
| Synthetic Step | Reaction Type | Reagents | Intermediate/Product | Reference |
| 1 | Double Wittig Reaction | Bis[(triphenylphosphonio)methyl]sulfide dibromide, aldehyde | Bisethynyl sulfide | |
| 2 | Intramolecular Oxidative Coupling | - | Dimethano-bridged thiaannulene |
Academic Research Applications and Emerging Directions for Benzo 1 Annulenone Chemistry
Utility as Precursors in Advanced Organic Synthesis
The unique structural features of 7-Hydroxy-6h-benzo nih.govannulen-6-one make it a valuable starting material for the synthesis of more complex molecules. Its fused ring system and functional groups offer multiple sites for chemical modification, enabling the construction of intricate molecular architectures.
Application in the Construction of Complex Organic Molecules
The versatility of the benzo nih.govannulenone (B1230170) scaffold extends to the synthesis of other complex heterocyclic systems. For example, derivatives of 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-6-one have been utilized to create fused heterocyclic compounds like benzo rsc.orgnih.govcyclohepta[1,2-b]pyridines and benzo nih.govresearchgate.netcyclohept[1,2-b] nih.govnih.govoxazines through multi-step reaction sequences. rsc.org
Building Blocks for Pioneering Materials Science Research
Beyond natural product synthesis, benzo nih.govannulenone derivatives are being explored as precursors for novel organic materials. The rigid and planar nature of the fused ring system, combined with the potential for introducing various functional groups, makes them attractive candidates for the development of materials with interesting photophysical and electronic properties. While direct research on "7-Hydroxy-6h-benzo nih.govannulen-6-one" in materials science is not extensively documented in the provided results, the broader class of benzo-fused cyclic ketones is relevant. For instance, derivatives of 6H-benzo[c]chromen-6-one, which share a similar biaryl lactone core, have been investigated as fluorescent sensors for metal ions like Iron (III). nih.govtubitak.gov.tr This suggests the potential for developing benzo nih.govannulenone-based materials for sensing and imaging applications. The synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization further demonstrates the utility of related heterocyclic systems in constructing complex, polyaromatic structures that could find applications in materials science. researchgate.net
Probing Molecular Recognition and Biological Interaction Mechanisms
The benzo nih.govannulenone scaffold has proven to be a valuable tool for investigating the interactions between small molecules and biological macromolecules, particularly in the context of drug discovery and chemical biology.
Investigations into Ligand-Receptor Binding Mechanisms (e.g., NMDA receptors)
A significant area of research has focused on the development of benzo nih.govannulenone-based ligands for the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the brain. nih.govnih.govresearchgate.net Researchers have synthesized and evaluated various benzo nih.govannulen-7-amine derivatives as selective antagonists for the GluN2B subunit of the NMDA receptor. nih.govnih.gov These studies have provided valuable insights into the structure-activity relationships (SAR) governing ligand binding.
For example, the introduction of a nitro group at the 2-position of the benzo nih.govannulene ring was found to increase the affinity for the GluN2B subunit by 5- to 10-fold compared to the unsubstituted analogues. nih.gov Docking studies revealed that the nitro group plays a crucial role in determining the binding pose and enhancing affinity. nih.gov Furthermore, the synthesis of fluorinated benzo nih.govannulen-7-amines has been explored for the development of positron emission tomography (PET) ligands, which could be used to visualize and study NMDA receptors in the living brain. nih.gov These investigations not only contribute to our understanding of NMDA receptor pharmacology but also pave the way for the development of novel therapeutic agents for neurological disorders. dntb.gov.ua
| Derivative | Modification | Impact on GluN2B Affinity |
| 2-Nitrobenzo nih.govannulen-7-amines | Introduction of a nitro group at the 2-position | 5- to 10-fold higher affinity |
| Fluorinated benzo nih.govannulen-7-amines | Introduction of fluorine atoms | Suitable for PET imaging |
Studies on the Modulation of Biochemical Pathways for Research Tool Development
The ability to selectively modulate the activity of specific enzymes or signaling pathways is crucial for dissecting complex biological processes. Benzo nih.govannulenone derivatives have been employed as scaffolds for the design of chemical probes to study various biochemical pathways.
Contributions to Innovative Methodologies in Synthetic Organic Chemistry
The synthesis of the benzo nih.govannulenone core itself and its subsequent transformations have spurred the development of new and efficient synthetic methods. The construction of the seven-membered ring fused to an aromatic system presents a unique synthetic challenge, leading to the exploration of novel annulation and cyclization strategies.
For example, the synthesis of the AB and BCD ring systems of thermorubin, a complex antibiotic, involved the development of annulation strategies using a symmetric nucleophilic donor synthon that could react with Michael acceptors in a formal [4+2] cycloaddition. acs.org The development of cascade reactions, such as the K2S2O8-mediated dehydrogenative aromatization/intramolecular C(sp²)–H amidation of 1,4-dihydropyridines to synthesize benzo[c] nih.govnih.govnaphthyridine-6-ones, provides an efficient route to complex heterocyclic systems from simple precursors. researchgate.net Furthermore, photochemical methods, like the 6π-electrocyclization of pyrimidines, have been employed to construct polyaromatic systems related to benzo nih.govannulenones. researchgate.net These innovative synthetic approaches not only facilitate the synthesis of benzo nih.govannulenone derivatives but also enrich the toolbox of synthetic organic chemists for the construction of other challenging molecular architectures.
Exploration of Novel Catalytic Applications in Chemical Transformations
While direct catalytic applications of 7-Hydroxy-6h-benzo nih.govannulen-6-one are not yet extensively documented in literature, research into structurally related compounds provides significant insight into the potential roles of this molecular class. The strategic placement of hydroxyl and carbonyl groups on the fused ring system is a key feature being explored for molecular recognition and sensing, which are processes closely related to catalysis.
A pertinent example is found in the study of hydroxylated benzo[c]chromen-6-one derivatives, which are structural isomers of benzo nih.govannulenones. Research has demonstrated that compounds like 3-Hydroxy-6H-benzo[c]chromen-6-one can function as highly selective "on-off" fluorescent sensors for iron (III) ions in aqueous solutions. nih.gov This sensing capability is a form of molecular recognition, a fundamental principle of catalysis. The interaction between the compound and the metal ion alters the electronic properties of the molecule, leading to a detectable change in fluorescence. nih.gov Iron, in particular, is noted for its ability to act as a catalyst in biological systems, sometimes leading to the generation of highly toxic free radicals. nih.gov The development of sensors for such metals is crucial.
The selective binding of a specific metal ion from a mixture of others underscores the potential for designing benzoannulenone-based ligands for metal-catalyzed reactions. The hydroxyl and ketone moieties can act as a bidentate chelation site for a metal center, which could then serve as the active site for a catalytic transformation.
| Sensor Compound | Target Analyte | Sensing Mechanism | Significance |
| 3-Hydroxy-6H-benzo[c]chromen-6-one | Iron (III) | Selective fluorescent "on-off" sensor | Demonstrates potential for molecular recognition and metal binding. nih.gov |
| 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | Iron (III) | Selective fluorescent "on-off" sensor in aqueous environments | Confirms that the hydroxylated benzo[c]chromen-6-one scaffold is key for selective sensing. nih.gov |
Discovery of Unprecedented Reaction Pathways and Mechanistic Insights
Understanding the reaction pathways and mechanisms associated with benzoannulenones and their analogs is fundamental to unlocking their synthetic and application potential. Mechanistic studies in this area often focus on how the unique ring system is constructed and how it behaves under various reaction conditions.
Research into the synthesis of related polycyclic aromatic systems provides a template for the types of complex mechanisms being explored. For instance, an efficient synthesis of 7-hydroxy-6H-naphtho[2,3-c]coumarin was developed involving a tandem reaction sequence. rsc.org This process combines multiple bond-forming events in a single operation, showcasing high atom economy.
Key Mechanistic Steps in a Related Tandem Reaction rsc.org
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Aldol (B89426) Reaction | Initial C-C bond formation. |
| 2 | Lactonization | Formation of the lactone ring. |
Furthermore, computational studies, often using density functional theory (DFT), are employed to investigate the thermodynamics and kinetics of reaction pathways that are difficult to observe experimentally. For example, mechanistic studies on the transformation of aromatic ketones like 9-fluorenone (B1672902) (a structural relative) detail the energetics of reactions with hydroxyl radicals. mdpi.com These studies calculate activation enthalpies and reaction enthalpies for key steps such as radical addition and ring-opening, providing a deep understanding of the molecule's reactivity at a fundamental level. mdpi.com Such insights are crucial for predicting the behavior of 7-Hydroxy-6h-benzo nih.govannulen-6-one in complex environments and for designing new synthetic routes or applications.
Q & A
Q. How to address conflicting spectroscopic data during structure elucidation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
